molecular formula C19H20N2O3 B5490452 N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide

N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5490452
M. Wt: 324.4 g/mol
InChI Key: DUKYUTFWQHDVJZ-BUHFOSPRSA-N
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Description

N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NMP-NPAA and is synthesized through a multistep process that involves several chemical reactions.

Scientific Research Applications

NMP-NPAA has been extensively studied for its potential applications in various scientific fields. In particular, this compound has been investigated for its ability to act as a fluorescent probe for the detection of biologically important molecules such as proteins and nucleic acids. Additionally, NMP-NPAA has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

Mechanism of Action

The mechanism of action for NMP-NPAA is complex and not yet fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the fluorescence properties of NMP-NPAA, allowing it to act as a fluorescent probe.
Biochemical and Physiological Effects
NMP-NPAA has been shown to have minimal toxicity in vitro, making it a promising candidate for use in biological studies. Additionally, this compound has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular biomolecules. However, the long-term effects of NMP-NPAA on biological systems are not yet fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NMP-NPAA in lab experiments is its ability to act as a fluorescent probe for the detection of biomolecules. Additionally, this compound has good cell permeability, allowing it to be used in a variety of biological systems. However, the synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield. Additionally, the long-term effects of NMP-NPAA on biological systems are not yet fully understood, limiting its use in certain applications.

Future Directions

There are several potential future directions for research involving NMP-NPAA. One potential area of investigation is the development of new fluorescent probes based on the structure of NMP-NPAA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on biological systems. Finally, there is potential for the use of NMP-NPAA in photodynamic therapy, and further research is needed to fully explore this application.

Synthesis Methods

The synthesis of NMP-NPAA involves a multistep process that begins with the preparation of 3-(2-nitrophenyl)acrylic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(1-methyl-3-phenylpropyl)amine to form N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide. The synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15(11-12-16-7-3-2-4-8-16)20-19(22)14-13-17-9-5-6-10-18(17)21(23)24/h2-10,13-15H,11-12H2,1H3,(H,20,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYUTFWQHDVJZ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide

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